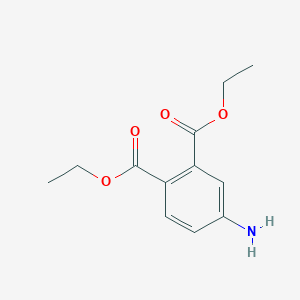
Diethyl 4-aminobenzene-1,2-dicarboxylate
Description
Diethyl 4-aminobenzene-1,2-dicarboxylate (CAS: 22572-84-5) is a substituted phthalate ester featuring an amino group (-NH₂) at the 4-position of the benzene ring and two ethoxycarbonyl (-COOEt) groups at the 1- and 2-positions. This compound is structurally distinct from simple phthalate esters like diethyl phthalate (DEP, CAS: 84-66-2) due to the presence of the amino substituent, which enhances its polarity and reactivity . It has been identified in plant extracts, such as Prunus mahaleb seed oil, where it exists as a minor constituent (0.26%) when extracted with n-hexane .
Properties
CAS No. |
22572-84-5 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
diethyl 4-aminobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3 |
InChI Key |
MPCAOTRSCWFYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and functional group impacts:
Key Observations :
- Replacement of ethyl with methyl esters (dimethyl analog) reduces molecular weight and may alter crystallinity .
- Hydrazine and acetylene derivatives exhibit distinct reactivity profiles, enabling use in specialized syntheses (e.g., palladium-catalyzed annulations) .
Key Observations :
- This compound’s bioactivity is context-dependent, requiring further isolation studies to confirm standalone efficacy .
Key Observations :
- The amino-substituted phthalate is challenging to synthesize in high yields due to its low natural abundance and complex isolation .
- Hydrazine derivatives require repeated chromatography due to similar Rf values of byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


